Calcium octanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2191-10-8 |
|---|---|
Molecular Formula |
C16H30CaO4 |
Molecular Weight |
326.48 g/mol |
IUPAC Name |
calcium;octanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
NDWWLJQHOLSEHX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Iii. Structural Elucidation and Spectroscopic Characterization of Calcium Octanoate and Analogs
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful non-destructive method for evaluating the composition and molecular structure of materials like calcium octanoate (B1194180). iiarjournals.org It probes the characteristic vibrations of chemical bonds within a molecule, which are excited to higher energy levels upon absorption of infrared radiation. iiarjournals.org The resulting spectrum, with its unique pattern of absorption bands, serves as a molecular fingerprint. researchgate.netiiarjournals.orgmdpi.com
The infrared spectrum of calcium octanoate and other fatty acid calcium salts is rich with features that allow for their detailed characterization. researchgate.netnih.govmdpi.com Key regions of the spectrum provide information on the hydrocarbon chains and the coordination of the carboxylate group to the calcium ion.
The C-H stretching vibrations of the alkyl chain in this compound are observed in the 3000–2850 cm⁻¹ region of the infrared spectrum. mdpi.comspectroscopyonline.com These bands are characteristic of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.
Methylene (CH₂) Vibrations : The asymmetric and symmetric stretching vibrations of the methylene groups typically appear around 2926±10 cm⁻¹ and 2855±10 cm⁻¹, respectively. spectroscopyonline.com For calcium salts of fatty acids, the antisymmetric CH₂ stretching band can be complex, sometimes splitting into multiple components. For instance, in some calcium salts, this band splits into four components observed between 2978–2907 cm⁻¹. mdpi.com The carbons closer to the carboxylate group tend to have stretching frequencies at higher wavenumbers (2945–2935 cm⁻¹), while those further down the chain appear at lower wavenumbers (around 2920 cm⁻¹). mdpi.com
Methyl (CH₃) Vibrations : The methyl group exhibits an asymmetric stretching vibration typically around 2962±10 cm⁻¹ and a symmetric stretch near 2872±10 cm⁻¹. mdpi.comspectroscopyonline.com
The presence of three or four distinct peaks in the 3000-2850 cm⁻¹ range indicates the presence of both methyl and methylene groups in the compound. spectroscopyonline.com
Table 1: C-H Stretching Vibrations in Fatty Acid Calcium Salts mdpi.comspectroscopyonline.com
| Vibration Type | Functional Group | Typical Wavenumber (cm⁻¹) |
| Asymmetric Stretching | CH₃ | 2962 ± 10 |
| Asymmetric Stretching | CH₂ | 2926 ± 10 |
| Symmetric Stretching | CH₃ | 2872 ± 10 |
| Symmetric Stretching | CH₂ | 2855 ± 10 |
The most characteristic infrared absorption bands for this compound are those of the carboxylate (COO⁻) group, which distinguish it from its corresponding carboxylic acid. The deprotonation of the carboxylic acid's C=O group (which appears around 1700 cm⁻¹) and its replacement by the carboxylate ion result in two strong, characteristic bands. spectroscopyonline.com
These bands correspond to the antisymmetric (νₐₛCOO⁻) and symmetric (νₛCOO⁻) stretching vibrations of the carboxylate group. mdpi.compatsnap.com
Antisymmetric Stretching (νₐₛCOO⁻) : This vibration typically occurs in the range of 1575–1530 cm⁻¹. mdpi.com For this compound specifically, strong peaks have been identified in the 1578-1540 cm⁻¹ range. patsnap.com In many calcium soaps, this band is split into a doublet, for example at 1575 cm⁻¹ and 1538 cm⁻¹, which indicates that the calcium ion is coordinated to the carboxylate group in at least two different ways, likely bidentate and unidentate coordination. rsc.orgscispace.com
Symmetric Stretching (νₛCOO⁻) : This band is found in the 1460–1400 cm⁻¹ region. mdpi.com For this compound, a strong peak is noted at 1417 cm⁻¹. patsnap.com This region can also show splitting, with peaks observed around 1434 cm⁻¹ and 1420 cm⁻¹. rsc.org
The separation between the antisymmetric and symmetric stretching frequencies (Δ) is dependent on the coordination geometry of the metal ion. mdpi.com
Table 2: Carboxylate Stretching Frequencies in this compound mdpi.compatsnap.comrsc.org
| Vibration | Typical Wavenumber Range (cm⁻¹) | Observed Peaks for this compound (cm⁻¹) |
| Antisymmetric (νₐₛCOO⁻) | 1575–1530 | 1578-1540 (doublet often seen at 1575 & 1538) |
| Symmetric (νₛCOO⁻) | 1460–1400 | 1417 (doublet often seen at 1434 & 1420) |
The bending vibrations of the alkyl chain provide further structural information.
Methylene (CH₂) Bending : The primary bending mode, known as scissoring, is found at 1468–1473 cm⁻¹ for calcium salts. mdpi.com This band is often structured and may show splitting. mdpi.com The methylene rocking vibration can be observed around 720±10 cm⁻¹. spectroscopyonline.com Methylene twisting and wagging vibrations give rise to a series of weaker progression bands in the 1350–1150 cm⁻¹ range. rsc.org
Methyl (CH₃) Bending : The symmetric bending vibration of the methyl group, often called the "umbrella" mode, appears around 1375±10 cm⁻¹. mdpi.comspectroscopyonline.com The antisymmetric bend is located near 1473 cm⁻¹. The intensity of these methyl-related bands generally decreases as the length of the hydrocarbon chain increases. mdpi.com
Table 3: Methylene and Methyl Bending Vibrations in Calcium Fatty Acid Salts mdpi.comspectroscopyonline.com
| Vibration Type | Functional Group | Typical Wavenumber (cm⁻¹) |
| Scissoring | CH₂ | 1468–1473 |
| Antisymmetric Bending | CH₃ | ~1473 |
| Symmetric Bending ("Umbrella") | CH₃ | 1375 ± 10 |
| Rocking | CH₂ | 720 ± 10 |
The presence of unreacted octanoic acid or water of crystallization can be identified in the infrared spectrum of a this compound sample.
Acid Dimer Bands : Free fatty acids like octanoic acid can form hydrogen-bonded dimers, which give rise to a very broad absorption band in the 2750–2500 cm⁻¹ region due to the stretching of the hydrogen-bonded -OH group. mdpi.com The characteristic C=O stretch of the acidic carbonyl is found around 1700 cm⁻¹. mdpi.comspectroscopyonline.com Its absence in a pure sample of this compound confirms the complete conversion to the salt. bio-conferences.org
Hydroxyl Peak Envelopes : The presence of water molecules, either from moisture or as water of crystallization, would be indicated by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to O-H stretching vibrations. mdpi.com A bending vibration for water molecules may also appear around 1600-1640 cm⁻¹. scispace.comnih.gov The absence of these peaks can confirm an anhydrous sample. scispace.com
While direct Raman spectroscopic studies focused solely on this compound are less common in the provided sources, the technique is extensively used to study analogous and related systems, such as the formation of calcium phosphate (B84403) minerals. These studies are relevant as they demonstrate Raman spectroscopy's utility in characterizing calcium-containing compounds and transient mineral phases. nih.govnih.gov
Raman spectroscopy offers complementary information to IR spectroscopy due to different selection rules. karger.com It is particularly sensitive to the vibrations of the inorganic phosphate groups in various calcium phosphate structures, such as octacalcium phosphate (OCP), which is considered a transient precursor in bone mineralization. nih.govnih.govumass.educolab.ws
Studies on murine calvarial tissue have used Raman spectroscopy to identify transient mineral species. nih.govumass.edu Key findings include:
The identification of an OCP-like mineral phase during early mineralization, characterized by a main phosphorus-oxygen stretching band at 955 cm⁻¹ and an additional band at 1010-1014 cm⁻¹, distinguishing it from mature bone mineral. nih.govcolab.ws
The detection of a broad band at 945 cm⁻¹, which is characteristic of a highly disordered or amorphous calcium phosphate, another transient species. nih.govcolab.ws
These investigations highlight Raman spectroscopy's capacity to probe the subtle structural details and identify transient intermediates in systems involving calcium ions, a capability that is transferable to the study of other calcium salts like this compound. nih.govnih.govmpg.de
Table 4: Key Raman Bands for Transient Calcium Phosphate Species nih.govcolab.ws
| Mineral Species | Key Raman Band (cm⁻¹) | Assignment |
| OCP-like phase | 955 | Main P-O stretch |
| OCP-like phase | 1010-1014 | Additional P-O stretch |
| Amorphous Calcium Phosphate | 945 | P-O stretch |
Infrared Spectroscopic Analysis of Fatty Acid Calcium Salts
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction (XRD) stands as a cornerstone technique for probing the crystalline nature of materials. For calcium carboxylates, XRD reveals crucial information about their long-range order, including the arrangement of molecules into layers and the precise atomic coordinates within the crystal lattice.
Solid calcium carboxylates, including this compound, characteristically form lamellar or bilayer structures. researchgate.netrsc.org These well-ordered arrangements consist of planes of calcium ions coordinated by the carboxylate head groups of the fatty acid anions. researchgate.netrsc.org The hydrocarbon tails then extend outwards, creating a layered structure. XRD is instrumental in determining the "long spacing," which corresponds to the thickness of these bilayers. The diffraction patterns of these compounds typically exhibit a series of sharp peaks at low angles, which are orders of reflection corresponding to this long spacing. researchgate.net The values of the Bragg d-spacings for these reflections often follow a simple integer ratio (1: 1/2: 1/3: ... 1/n), which is a hallmark of a well-defined lamellar structure. researchgate.net For instance, studies on various calcium carboxylates have consistently demonstrated this characteristic layered organization. researchgate.netrsc.orgresearchgate.net
| Calcium Carboxylate | Long Spacing (Å) | Structural Feature |
|---|---|---|
| Calcium Stearate (B1226849) | 48.0 | Bilayer distance determined from XRD. scispace.com |
| Calcium Undecanoate Monohydrate | Variable | Exhibits a monoclinic cell consistent with other aliphatic calcium carboxylate monohydrates. researchgate.net |
While obtaining single crystals of long-chain calcium carboxylates suitable for single-crystal XRD can be challenging, valuable structural insights have been gained from powder XRD data and by using analogs like calcium sebacate (B1225510) as a model. mdpi.comdntb.gov.uaresearchgate.net The crystal structure of calcium sebacate, solved through simulated annealing from powder diffraction data, reveals that calcium ions are arranged in layers. mdpi.comdntb.gov.uaresearchgate.net These layers are interconnected by the sebacate molecules. mdpi.comdntb.gov.ua A notable feature of the calcium sebacate structure is that the calcium layers are bent by 10.65° relative to the plane of the sebacate chains. mdpi.comdntb.gov.ua This contrasts with other dicarboxylic salts, such as cesium suberate, where the layers are perpendicular to the cation planes. mdpi.comdntb.gov.ua
The coordination geometry of the calcium ion with the carboxylate groups is a critical aspect of the crystal structure. In many crystalline calcium carboxylate complexes, the interaction can be categorized into unidentate, bidentate, and α-mode chelation. iucr.org The bidentate mode, where both oxygen atoms of the carboxylate group chelate the calcium ion, is particularly common and leads to the formation of a six-membered ring. iucr.orgnih.gov This chelation is a distinguishing feature compared to monocarboxylate residues like aspartate and glutamate. nih.gov In the case of calcium sebacate, a bis-bidentate chelating and bridging configuration is observed. mdpi.comdntb.gov.uaresearchgate.net
In the solid state, the hydrocarbon chains of calcium carboxylates typically adopt a stable, extended all-trans conformation. researchgate.netmdpi.com This linear arrangement allows for efficient packing of the molecules within the lamellar structure. mdpi.comdntb.gov.ua Evidence for this all-trans conformation is derived not only from XRD data but is also strongly supported by spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy. researchgate.netmdpi.comdntb.gov.ua The vibrational spectra of these compounds show characteristic bands for the methylene groups that are consistent with this extended chain model. researchgate.net This conformation is a key factor in the formation of the well-ordered, crystalline structures observed in these materials. mdpi.comdiva-portal.org
Thermal Analysis Techniques
Thermal analysis methods, particularly thermogravimetric analysis (TGA), are indispensable for characterizing the thermal stability and hydration states of calcium carboxylates.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. libretexts.orgegyankosh.ac.in This technique is highly effective for determining the presence and quantity of water of hydration in calcium carboxylate salts. researchgate.netresearchgate.netresearchgate.net Many calcium carboxylates exist as monohydrates. researchgate.netresearchgate.netresearchgate.net The TGA thermogram of a hydrated calcium carboxylate will show an initial weight loss at a temperature typically around 100-120°C, corresponding to the loss of water molecules. researchgate.netresearchgate.net
For example, the TGA curve for calcium sebacate shows a weight loss of approximately 7%, which corresponds to the loss of a single water molecule from its crystal structure before the onset of complete decomposition at higher temperatures. mdpi.com Similarly, systematic studies of a series of calcium carboxylates (from C3 to C13) have shown that they exist as monohydrates, which dehydrate at around 110°C. researchgate.net Interestingly, for longer-chain calcium carboxylates, such as the dodecanoate (B1226587), thermogravimetry indicates the absence of coordinated water, in contrast to calcium decanoate (B1226879) which is found to be hydrated. researchgate.netrsc.org This highlights the influence of chain length on the hydration state.
| Calcium Carboxylate | Dehydration Onset Temperature (°C) | Hydration State |
|---|---|---|
| Calcium Propionate (C3) | 113.3 | Monohydrate researchgate.net |
| Calcium Butyrate (C4) | 119.8 | Monohydrate researchgate.net |
| Calcium Valerate (C5) | 116.9 | Monohydrate researchgate.net |
| Calcium Caproate (C6) | 116.9 | Monohydrate researchgate.net |
| Calcium Heptanoate (C7) | 121.8 | Monohydrate researchgate.net |
| This compound (C8) | 118.9 | Monohydrate researchgate.net |
| Calcium Decanoate (C10) | 118.6 | Monohydrate researchgate.net |
| Calcium Dodecanoate (C12) | 121.2 | Monohydrate researchgate.net |
| Calcium Sebacate | ~100 | Monohydrate mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. While detailed solid-state NMR studies specifically on this compound are not extensively reported in the provided context, the application of NMR to related systems provides a framework for its potential utility. For instance, 43Ca NMR has been successfully applied to study complex calcium-containing biomaterials like octacalcium phosphate and its derivatives. nih.gov Such studies, often combining experimental high-resolution techniques like magic angle spinning (MAS) and double-rotation (DOR) NMR with computational modeling, can provide detailed assignments of inequivalent Ca2+ sites within a crystal structure. nih.gov Furthermore, 1H NMR has been used to study the conformational changes in calcium-binding proteins like calmodulin upon Ca2+ binding, demonstrating its sensitivity to the local environment of protons. nih.gov The application of solid-state NMR, including 13C and 1H MAS NMR, to this compound could yield valuable information on the packing and dynamics of the octanoate chains within the lamellar structure.
Application of NMR in Mechanistic Studies of Polymerization Catalysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the mechanisms of polymerization reactions catalyzed by this compound and its analogs. researchgate.net This powerful technique provides detailed insights into catalyst structure, reaction kinetics, the mechanism of polymer chain growth, and the microstructure of the final polymer. researchgate.netmdpi.com Both ¹H and ¹³C NMR, along with various advanced 2D NMR techniques, are routinely employed to elucidate the intricate steps of the catalytic cycle.
A primary application of NMR in this field is the determination of the polymerization mechanism through the analysis of polymer end-groups. researchgate.net For instance, in the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) or ε-caprolactone (CL) catalyzed by calcium-based initiators, ¹H NMR analysis of the resulting low-molecular-weight polymers is crucial. researchgate.net By identifying the chemical signatures of the terminal units of the polymer chains, researchers can deduce how the monomer is incorporated. For many calcium catalysts, a coordination-insertion mechanism is proposed, where the monomer first coordinates to the calcium center and then inserts into a metal-alkoxide bond. researchgate.net ¹H NMR spectra can confirm the presence of specific end-groups, such as those derived from an alcohol initiator, supporting this mechanistic hypothesis. acs.org
Kinetic studies are frequently conducted using in situ ¹H NMR spectroscopy, which allows for real-time monitoring of the reaction progress. acs.orgajol.info By tracking the decrease in the signal intensity of the monomer's methine or methylene protons and the corresponding increase in the polymer's signal, the monomer conversion can be calculated at various time points. acs.orgacs.org Plotting the natural logarithm of the monomer concentration ratio ([M]₀/[M]t) against time often reveals a linear relationship, indicating that the polymerization is first-order with respect to the monomer concentration. acs.orgajol.inforesearchgate.net Such analyses are vital for determining the observed rate constant (k_obs) and understanding how factors like temperature, catalyst concentration, and monomer stereochemistry influence the reaction rate. acs.org
Table 1: Representative Kinetic Data for L-Lactide Polymerization Catalyzed by a Calcium Complex (6/BnOH) Monitored by ¹H NMR Spectroscopy.
| Temperature (°C) | k_obs (h⁻¹) | R² |
|---|---|---|
| 45 | 0.71 | 0.998 |
| 50 | 0.82 | 0.997 |
| 55 | 1.05 | 0.997 |
| 60 | 1.18 | 0.997 |
Data derived from studies on heteroleptic calcium complexes. acs.org Conditions: [L-LA]₀/[Ca]₀/[BnOH]₀ = 50:1:1, [L-LA]₀ = 0.5 M in chloroform-d₁.
Furthermore, NMR spectroscopy is essential for characterizing the microstructure of the polymers, particularly the stereoselectivity of the catalyst. In the polymerization of rac-lactide, the resulting polylactide (PLA) can have different stereosequences (isotactic, syndiotactic, or atactic). The tacticity is determined by analyzing the methine region of the ¹H NMR spectrum, often with homonuclear decoupling techniques to simplify the complex signal patterns. researchgate.netresearchgate.net The relative intensities of specific tetrads (e.g., mrm, rmr) provide a quantitative measure of the catalyst's ability to control the stereochemistry of the polymer chain. researchgate.net Similarly, ¹³C NMR can be used to assess racemization by comparing the signal areas of carbons in homochiral and heterochiral environments. acs.org
Table 2: Key NMR Signals for Mechanistic Analysis in Calcium-Catalyzed Polymerization.
| Nucleus | Polymer/Monomer | Typical Chemical Shift (δ, ppm) | Information Gained |
|---|---|---|---|
| ¹H | Lactide Monomer | ~5.0 (q) | Monomer concentration for kinetic studies. acs.orgacs.org |
| ¹H | Polylactide | ~5.1-5.2 (q) | Polymer concentration, tacticity (homonuclear decoupled). researchgate.netresearchgate.net |
| ¹H | Polymer End-Group | ~4.36 (q, for -CH(CH₃)OH) | Confirmation of initiation mechanism. acs.org |
| ¹³C | Polylactide Carbonyl | ~169.5 (homochiral) | Determination of racemization degree. acs.org |
| ¹³C | Polylactide Carbonyl | ~169.3 (heterochiral) | Determination of racemization degree. acs.org |
Representative chemical shifts from various studies on lactide polymerization. acs.orgacs.orgresearchgate.netacs.org
Finally, variable-temperature NMR studies can shed light on the dynamic behavior of the catalyst in solution. acs.orgresearchgate.net Changes in the NMR spectrum upon cooling, such as the doubling of signals, can indicate a change from a fluxional process at room temperature to a more rigid, asymmetric structure at lower temperatures, providing valuable information about the active state of the calcium complex. acs.org The monitoring of specific proton signals of the ligands attached to the calcium center during the reaction can also help identify the catalytically active species and rule out or confirm proposed intermediates. researchgate.net
Iv. Theoretical and Computational Studies of Calcium Octanoate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to calcium octanoate (B1194180) systems has facilitated a deeper understanding of its role in various chemical processes.
While direct DFT studies specifically on calcium octanoate-catalyzed ring-opening polymerization (ROP) are not extensively documented in publicly available research, the principles have been established through studies on analogous metal carboxylate systems, such as nickel carboxylate complexes. researchgate.netpsu.edu These studies provide a robust framework for how DFT can be applied to understand the polymerization processes potentially catalyzed by this compound.
DFT calculations are instrumental in mapping out the entire reaction pathway for ROP. This includes the initial coordination of a monomer to the calcium center, the ring-opening event itself, and the subsequent propagation steps that lead to the growth of the polymer chain. A key output of these calculations is the determination of the energy barriers associated with each step of the mechanism. By identifying the transition states and calculating their energies, researchers can pinpoint the rate-determining step of the polymerization process.
For a hypothetical this compound-catalyzed ROP of a cyclic ester like lactide, DFT could be used to evaluate the energetics of different proposed mechanisms. For instance, a coordination-insertion mechanism would be modeled by calculating the energy changes as the lactide monomer coordinates to the calcium ion and is subsequently inserted into the calcium-alkoxide bond. The octanoate ligand's role in this process, either as a spectator ligand or as an active participant, would be a critical aspect of the investigation.
The table below illustrates the type of data that can be generated from such DFT studies, using a representative metal-carboxylate-catalyzed ROP as a model.
| Reaction Step | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) | Description |
| Initiation | Monomer Coordination | Low | The initial, often reversible, binding of the monomer to the calcium center. |
| Ring-Opening | High | The nucleophilic attack leading to the opening of the cyclic monomer, often the rate-determining step. | |
| Propagation | Chain Growth | Moderate | The sequential addition of monomer units to the growing polymer chain. |
| Termination | Chain Transfer/Deactivation | Variable | Processes that end the growth of a polymer chain. |
This table is a representative example based on DFT studies of metal-catalyzed ROP and illustrates the potential application to this compound systems.
DFT studies have illuminated the crucial and often non-innocent role of carboxylate ligands in catalytic cycles. psu.educore.ac.uk Beyond simply solubilizing the metal center or tuning its electronic properties, the octanoate ligand can actively participate in the reaction mechanism, particularly as a proton carrier or shuttle.
In processes that involve a co-initiator like an alcohol or an amine, the carboxylate ligand can facilitate the transfer of a proton from the initiator to the monomer or another part of the catalytic system. psu.educore.ac.uk DFT calculations can model this proton transfer event, revealing a low-energy pathway that is "ligand-assisted." The carboxylate group can deprotonate the initiator, creating a more nucleophilic species that then attacks the monomer. The protonated carboxylate can then transfer the proton back to the system to regenerate the active catalyst.
Modeling of Intermolecular Interactions
Computational modeling is also employed to understand the macroscopic properties of this compound, such as its solubility and precipitation behavior in aqueous environments. These models bridge the gap between single-molecule properties and bulk phenomena.
The precipitation of long-chain calcium carboxylates, commonly known as calcium soaps, is a phenomenon of significant practical importance. Studies combining experimental measurements with theoretical modeling have provided a detailed mechanism for this process. researchgate.netpsu.edunih.gov For this compound, the interaction with calcium ions in an aqueous solution is part of a broader trend observed for long-chain carboxylates.
At a specific calcium ion concentration (e.g., 1.0 mM), there is reportedly little interaction with sodium octanoate, whereas longer-chain carboxylates like sodium decanoate (B1226879) and dodecanoate (B1226587) show complex formation and precipitation. researchgate.netnih.govresearchgate.net This suggests that the alkyl chain length plays a critical role. However, the fundamental interactions that lead to precipitation are still relevant.
The proposed mechanism involves the initial formation of a 1:1 complex between the calcium ion and a carboxylate anion. nih.gov As the concentration of the carboxylate increases, these complexes aggregate, eventually leading to the precipitation of a solid phase, typically a 1:2 calcium-carboxylate salt. The solid precipitate of long-chain calcium carboxylates often forms lamellar, bilayer structures. researchgate.netpsu.edunih.gov In these structures, planes of calcium ions are coordinated to the carboxylate head groups through bidentate chelate linkages. nih.gov
The following table summarizes the observed behavior of different sodium carboxylates in the presence of calcium ions, highlighting the influence of chain length.
| Carboxylate | Chain Length (Carbons) | Observation in 1.0 mM Ca²⁺ Solution | Reference |
| Sodium Octanoate | 8 | Little interaction/precipitation | researchgate.netnih.gov |
| Sodium Decanoate | 10 | Initial 1:1 complex formation, followed by precipitation | researchgate.netnih.gov |
| Sodium Dodecanoate | 12 | Precipitation at low surfactant concentrations | researchgate.netnih.gov |
Hydration Effects: Both the calcium ion and the carboxylate headgroup are strongly hydrated in an aqueous solution. Before precipitation can occur, these water molecules must be at least partially removed from the coordination spheres of the ions. This desolvation process requires energy. The presence of coordinated water has been indicated in solid calcium decanoate, but not in longer-chain carboxylates, suggesting that the role of hydration is complex and chain-length dependent. researchgate.netnih.gov Theoretical studies on the hydration of the [Ca²⁺·RCO₂⁻]⁺ complex show that the metal ion remains directly bound to the carboxylate headgroup as the first hydration shell is built up. pnas.org
Hydrophobic Interactions: The nonpolar alkyl chains of the octanoate anions are hydrophobic. In an aqueous environment, these chains disrupt the hydrogen-bonding network of water, which is energetically unfavorable. The aggregation of the alkyl chains, driven by van der Waals forces, allows for the release of ordered water molecules into the bulk solvent, leading to an increase in entropy. This hydrophobic effect is a major driving force for the association of carboxylate anions and the subsequent precipitation.
The interplay between these two opposing forces determines the solubility and precipitation behavior. For precipitation to occur, the favorable energy gained from hydrophobic interactions must overcome the energy penalty of dehydrating the ions. psu.edu The longer the alkyl chain, the stronger the hydrophobic interaction, which explains why calcium dodecanoate precipitates more readily than this compound. researchgate.netnih.gov
V. Catalytic Applications and Mechanistic Investigations of Calcium Octanoate
Polymerization Catalysis
Calcium octanoate (B1194180) is recognized for its role as a catalyst in polymerization processes, particularly those that produce biodegradable plastics. solubilityofthings.com Metal complexes, including those of calcium, are extensively used as catalysts for the ring-opening polymerization (ROP) of lactides. mdpi.com
Role in Ring-Opening Polymerization (ROP) of Cyclic Esters
Calcium octanoate has been investigated as a catalyst in the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone. mdpi.comacs.org Biocompatible metals like calcium are considered advantageous alternatives to tin-based catalysts, such as the commonly used tin(II) octoate, for these reactions. mdpi.comscielo.br In a study comparing catalysts, this compound (CaOct2) resulted in the lowest lactide conversion (58%) and the lowest molecular weight polylactide. acs.org
The ROP of lactide using metal-based catalysts, including calcium complexes, generally proceeds through a coordination-insertion mechanism. mdpi.comresearchgate.netresearchgate.net This mechanism involves the catalyst's metal center coordinating with the lactide monomer, which is then attacked by a nucleophile (like an alcohol initiator), leading to the opening of the lactide ring. researchgate.netmdpi.com The polymer chain grows from the metal center through this process. rsc.org For many metal catalysts, monomer coordination and nucleophilic attack are identified as key mechanistic steps. rsc.org The polymerization of lactide is highly sensitive, as impurities can significantly affect the resulting polymer's properties. researchgate.net
Stereoselectivity in lactide polymerization is critical as it determines the microstructure and, consequently, the physical properties of the resulting polylactide (PLA). researchgate.net While many efforts have been made to develop stereoselective catalysts, the specific stereocontrol exerted by simple this compound is not extensively detailed in the provided results. However, research into various calcium complexes shows that ligand structure is a key factor. rsc.orgnih.gov For instance, certain chiral calcium catalysts can produce syndiotactic or isotactic stereoblock PLA. nih.gov
Temperature is a significant factor in polymerization. For ROP of lactide, reactions are often conducted at elevated temperatures, sometimes above 100 °C. researchgate.net In studies with other metal carboxylates, increasing the reaction temperature can enhance catalytic activity but may also lead to a decrease in the molecular weight of the polymer, potentially due to lower thermal stability of the catalyst. rsc.org For example, in the polymerization of L-Lactide with magnesium, zinc, and calcium octoates, reaction temperatures ranged from 143.2–176.8 °C. acs.org
Table 1: Effect of Catalyst on L-Lactide Polymerization
| Catalyst | Conversion (%) | Molecular Weight (Mw, kg/mol ) |
|---|---|---|
| CaOct₂ | 58 | 19.5 |
| MgOct₂ | 91.5 | ~31 |
| ZnOct₂ | 92.8 | 64 |
Data from a study conducted at 200 °C for 24 h with 0.05%mol catalyst. acs.org
Catalytic Activity in the Polymerization of Dienes (e.g., Butadiene) and Styrene (B11656)
This compound is mentioned as being used in catalysts for polymerization, including processes involving butadiene and styrene. kosar.co However, the primary catalytic systems for styrene-butadiene block polymerization often involve alkyllithium catalysts. sibur-int.com In these contexts, calcium-based compounds like calcium stearate (B1226849) are sometimes used as dusting agents for the final polymer rather than as primary catalysts. sibur-int.com The heat of copolymerization for butadiene and styrene has been measured, with values ranging from 17.1 to 17.7 kcal per monomer unit, showing little difference between polymers created at 5°C and 50°C. nist.gov In some specialty applications, such as for carboxylated styrene-butadiene rubber (XSBR), calcium complexes can form through acid-base reactions, enhancing the properties of the final composite material. researchgate.net
Role as Auxiliary Agent in Chemical Formulations
Beyond its catalytic functions, this compound serves as an important auxiliary agent in various formulations. It is commonly used as a drier, particularly an auxiliary drier, in paints, resins, and printing inks. kosar.coknowde.compciplindia.com In this role, it is often used in combination with primary driers like cobalt and lead octoates in alkyd finishes. kosar.coknowde.compciplindia.com
One of its key functions as an auxiliary drier is to prevent the formation of lead haze in clear mediums, which can occur from the precipitation of insoluble lead phthalate. kosar.copciplindia.com By including this compound in the drier mixture, this defect can be significantly reduced or eliminated. kosar.co It also helps to improve drying characteristics at low temperatures and high humidity. atamanchemicals.com Furthermore, this compound acts as an effective wetting and dispersing agent for pigments, which can help improve the hardness and gloss of the final coating. kosar.coatamanchemicals.com
Table 2: Applications of this compound as an Auxiliary Agent
| Application | Function | Benefit |
|---|---|---|
| Alkyd Finishes | Auxiliary Drier | Prevents lead haze, promotes activity of primary driers. knowde.compciplindia.com |
| Coatings | Wetting & Dispersing Agent | Improves pigment dispersion, enhances hardness and gloss. kosar.coatamanchemicals.com |
| Low Temp/High Humidity Coatings | Drying Promoter | Improves drying characteristics in adverse conditions. atamanchemicals.com |
Wetting Agent Characteristics and Performance
Calcium octoate is recognized as an effective wetting agent, a substance that reduces the surface tension of a liquid, allowing it to spread more easily across a solid surface. patsnap.comnih.gov This characteristic is particularly valuable in formulations like paints and coatings, where uniform application and pigment dispersion are critical. nih.govCurrent time information in Palo Pinto County, US. The addition of calcium octoate is often recommended during the pigment grinding or dispersion stage of paint manufacturing to maximize its efficacy. borchers.comborchers.com
The performance of a wetting agent is fundamentally linked to its molecular structure. Like other surfactants, calcium octoate is amphiphilic, possessing a nonpolar hydrocarbon tail (the octanoate chain) and a polar head (the calcium carboxylate group). This structure allows it to align at interfaces, such as between a liquid coating and a solid substrate or between liquid binder and solid pigment particles, thereby lowering the interfacial tension. mst.dk By reducing these forces, the liquid can more effectively wet the solid, leading to improved spreadability and a more uniform and stable dispersion. mst.dkparth-international.co.in
The effectiveness of wetting can be quantified by measuring the contact angle of a liquid on a surface; a lower contact angle indicates better wetting. nanoscience.com Research on related compounds provides insight into the performance of calcium salts as wetting agents. For instance, studies on calcium dodecanoate (B1226587), a similar calcium soap, show how the presence of the calcium salt affects surface properties. The critical surface tension for calcium dodecanoate precipitate (soap scum) has been determined to be 25.5 mN/m. researchgate.net Further research demonstrated that sodium octanoate, a related salt, was an effective wetting agent, reducing contact angles significantly. researchgate.net
Table 1: Research Findings on Wetting Properties of Related Octoate/Carboxylate Systems
| Parameter | System Studied | Observation | Significance |
| Contact Angle | Saturated Calcium Dodecanoate (CaC12) solutions with Sodium Octanoate (NaC8) as a wetting agent | Sodium octanoate was found to be the best wetting agent among those tested, yielding a contact angle of 32°. researchgate.net | Demonstrates the effectiveness of octanoate salts in reducing contact angles and improving wettability. researchgate.net |
| Surface Tension | Aqueous solutions of Sodium Octanoate | Showed significant surface tension reduction, which is a primary mechanism for wetting agents. tandfonline.com | Lowering surface tension is crucial for enabling a liquid to spread over a solid surface. mdpi.com |
| Interfacial Tension (IFT) | Surfactant adsorption on calcium soap scum solid | Surfactant adsorption is critical for reducing solid-liquid IFT, which is a key contributor to good wetting. researchgate.net | Highlights that the mechanism involves more than just air-liquid surface tension reduction; interaction at the solid-liquid interface is vital. researchgate.net |
Mechanism of Action as an Auxiliary Drier in Coating Systems
The primary mechanism of calcium octoate as an auxiliary drier involves several key actions:
Maintaining an Open Film Structure: During the initial drying phase, primary driers like cobalt accelerate oxidation at the surface of the coating. This can lead to rapid formation of a skin, which traps underlying solvent and prevents the film from drying uniformly throughout, a defect known as wrinkling. mst.dk Calcium octoate helps to keep the paint film matrix open, allowing for better oxygen penetration into the deeper layers of the film and facilitating the escape of volatile solvents. googleapis.com This action promotes a more uniform "through-dry." googleapis.com
Preventing "Loss of Dry": Pigments in a paint formulation can adsorb the primary drier metals onto their surfaces, deactivating them and leading to a "loss of dry" phenomenon, where the paint's drying ability diminishes upon storage. Current time information in Palo Pinto County, US.borchers.commst.dk When calcium octoate is added, particularly during the pigment grinding stage, it is preferentially adsorbed by the pigment particles. borchers.comparth-international.co.in This sacrificial action leaves the primary drier free in the binder, ensuring its continued catalytic activity and stabilizing the drying performance of the paint over time. borchers.commst.dk
Synergistic Effects: Research has shown that combinations of metal carboxylates can produce a synergistic effect, reducing drying times more effectively than single driers. researchgate.netresearchgate.net Calcium octoate enhances the efficiency of primary driers like cobalt, leading to improved hardness and gloss in the final coating film. mst.dktandfonline.commst.dk
Table 2: Role and Usage of this compound as an Auxiliary Drier
| Feature | Description | Typical Usage Level (Metal on Solid Binder) | Associated Driers |
| Primary Function | Auxiliary Drier: Enhances the action of primary driers. borchers.com | 0.03% - 0.30% borchers.comborchers.com | Cobalt Octoate, Manganese Octoate, Zirconium Octoate mst.dkparth-international.co.inoptichem.com |
| Key Mechanism | Prevents drier adsorption by pigments ("loss of dry inhibitor"). Current time information in Palo Pinto County, US.borchers.com | Higher levels may be used if added during pigment dispersion. borchers.com | Used in virtually all oxidatively cured systems. borchers.com |
| Secondary Mechanism | Keeps film matrix open to allow oxygen penetration and solvent release. googleapis.com | The exact amount is determined by the specific binder system. borchers.comborchers.com | Strontium Octoate (as a lead replacement). parth-international.co.in |
| Performance Benefit | Improves through-drying, hardness, and gloss; reduces wrinkling and skinning. mst.dkmst.dkgoogleapis.com | N/A | Lead Octoate (historically, now largely replaced). parth-international.co.inoptichem.com |
Adhesion Promotion Properties in Adhesive Formulations
Calcium octoate is also incorporated into certain adhesive and sealant formulations to improve performance. mst.dkresearchgate.net In this context, it can contribute to the development of stronger, more durable bonds. mst.dkresearchgate.net The role of such metallic soaps in adhesives can be multifaceted, often linked to their influence on the physical and chemical properties of the formulation.
The mechanism of adhesion promotion by additives like calcium octoate is generally understood to involve one or more of the following principles:
Improved Wetting and Interfacial Contact: As an effective wetting agent, calcium octoate can lower the surface tension of the adhesive formulation. This allows the adhesive to spread more effectively over the substrate, achieving more intimate contact and maximizing the forces of attraction (van der Waals forces) at the interface. Proper wetting is a prerequisite for forming a strong adhesive bond. researchgate.net
Interaction with Substrates: The calcium ion in calcium octoate can form coordinate bonds or other interactions with functional groups on the surface of the substrate (e.g., hydroxyl groups on glass or metal oxides). researchgate.net This creates a chemical bridge between the substrate and the adhesive matrix, enhancing interfacial strength. acs.org
Reinforcement of the Adhesive Matrix: In some formulations, metallic salts of fatty acids are considered cohesive strengthening agents. google.com They can improve the internal strength of the adhesive itself, which is crucial for maintaining a durable bond under stress. While the primary role here is often attributed to fillers like calcium carbonate, additives like calcium octoate can influence the rheology and final mechanical properties of the cured adhesive. tldvietnam.com
The use of calcium octoate as an adhesion promoter is noted in various applications, from construction adhesives to specialized sealants, where ensuring a reliable and long-lasting bond is critical. mst.dk
Table 3: Application of this compound in Adhesive and Sealant Formulations
| Application Area | Function of this compound | Resulting Property |
| Construction Adhesives | Enhances bonding strength, controls rheology. mst.dktldvietnam.com | Improves adhesion to various construction substrates and ensures uniform application. tldvietnam.com |
| Sealants | Acts as a stabilizer and improves bonding capabilities. mst.dk | Contributes to the development of high-performance sealants that withstand environmental conditions. mst.dk |
| General Purpose Adhesives | Functions as a hardening agent and improves wetting. researchgate.net | Aids in the curing process and promotes the formation of resilient and durable bonds. researchgate.net |
| Plastics and Polymers | Can act as a stabilizer and influence surface interactions. mst.dk | Contributes to thermal stability and can enhance bonding to plastic substrates. mst.dk |
Vii. Derivatives and Modified Calcium Octanoate Complexes
Fatty Acid-Derived Calcium Complexes
Mixed fatty acid-derived calcium complexes are materials where calcium is ionically bonded to a variety of carboxylate anions, including octanoate (B1194180), acetate (B1210297), and others derived from natural fats and oils. These complexes are often utilized in industrial applications, though detailed scientific literature on their specific formation and characterization is not always publicly available.
Formation and Characterization of Calcium, Acetate Coconut Oil Hydrogenated Tallow (B1178427) Fatty Acids Decanoate (B1226879) Octanoate Complexes
This complex represents a sophisticated blend of calcium salts of various fatty acids. The formation involves reacting a calcium source with a mixture of acetic acid, octanoic acid, decanoic acid, and fatty acids derived from the saponification of coconut oil and hydrogenated tallow. The resulting product is a complex mixture rather than a single chemical entity.
Interactive Table: Properties of a Mixed Calcium Fatty Acid Complex
| Property | Value |
| Physical State | Solid |
| Solubility | Insoluble in water |
| Primary Function | Polymer Stabilizer, Lubricant |
| Key Components | Calcium Acetate, Calcium Octanoate, Calcium Decanoate, Calcium salts of coconut & tallow fatty acids |
Synthesis and Properties of Calcium, Acetate Octanoate Stearate (B1226849) Complexes
Similar to the complex described above, this material is a mixed salt containing acetate, octanoate, and stearate anions complexed with calcium ions. The synthesis would likely involve the co-precipitation or reaction of a calcium base with a stoichiometric mixture of acetic acid, octanoic acid, and stearic acid.
The properties of this complex are tailored by the ratio of the different fatty acid anions. The shorter-chain acetate and octanoate components can influence the melting point and solubility, while the long-chain stearate component typically imparts lubricating properties and thermal stability. While specific research on this exact ternary complex is limited in public literature, the synthesis of related compounds like calcium stearate is well-documented and often achieved through mechanochemical processes or precipitation reactions. researchgate.netresearchgate.net The resulting material's performance, particularly as a heat stabilizer for PVC, is evaluated through rheological properties and dynamic thermal stability tests. researchgate.net
Heteroleptic Calcium Complexes Supported by Ligands for Polymerization Applications
Heteroleptic calcium complexes are organometallic compounds featuring a central calcium atom bonded to at least two different types of ligands. These complexes have emerged as highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactide (PLA). acs.org
The synthesis of these complexes often involves a salt metathesis reaction. For instance, reacting a potassium salt of a phenoxy-imine NON pro-ligand with calcium iodide (CaI₂) in tetrahydrofuran (B95107) (THF) yields the desired heteroleptic calcium complex, precipitating potassium iodide as a byproduct. acs.org
These complexes, with general structures like R,DippLCaI(thf)₃, have been shown to be active initiators for lactide polymerization. acs.orgacs.org Their catalytic activity can be significantly enhanced by the addition of a co-initiator, such as benzyl (B1604629) alcohol. Kinetic studies reveal that the nature of the substituents on the ligand has a minimal effect on the polymerization activity, which is a crucial finding for catalyst design. acs.org The mechanism often proceeds via a ligand-assisted, activated-monomer pathway. acs.orgresearcher.life The stability and reactivity of these complexes can be fine-tuned by the choice of ancillary ligands, with β-agostic interactions playing a key role in stabilizing some structures against ligand redistribution. nih.gov
Interactive Table: Performance of Heteroleptic Calcium Complexes in Lactide Polymerization
| Complex Type | Ligand System | Co-initiator | Polymerization Control | Key Feature |
| R,DippLCaI(thf)₃ | Phenoxy-imine NON | Benzyl Alcohol | High | Ligand-assisted mechanism acs.orgacs.org |
| [{LO(i)}Ca-Nu(thf)(n)] | Silylamido phenolate | Various alcohols | Excellent | Stabilized by β-agostic interactions nih.gov |
Functionalized Octacalcium Phosphate (B84403) with Incorporated Carboxylate Derivatives
Octacalcium phosphate (OCP) is a unique calcium phosphate compound with a layered crystal structure. This structure allows for the incorporation of various molecules, particularly carboxylate ions, into its hydrated interlayers. nih.gov This property enables the creation of novel functional materials by incorporating specific carboxylate derivatives.
Integration of Terephthalate (B1205515) Ion Derivatives and Resultant Fluorescence Properties
A significant advancement in functionalizing OCP involves the incorporation of aromatic carboxylate ions to impart fluorescence. rsc.orgresearchgate.netresearchgate.net Researchers have successfully incorporated terephthalate ion derivatives, specifically 4-(carboxymethyl)benzoate and 1,4-phenylenediacetate, into the OCP structure. rsc.org
The integration of these ions expands the interplanar spacing of the OCP crystal lattice. rsc.org The precise structure of the incorporated ion within the interlayer space influences the material's properties. For example, 1,4-phenylenediacetate ions are found to be elongated by about 10% compared to their stable conformation, while 4-(carboxymethyl)benzoate ions adopt a more relaxed structure. rsc.org
The most striking feature of these modified OCP materials is their unique fluorescence. rsc.orgrsc.org OCP with incorporated 1,4-phenylenediacetate ions exhibits blue fluorescence. In a novel discovery, OCP incorporating 4-(carboxymethyl)benzoate ions displays two-color fluorescence: pink emission under 254 nm excitation and blue emission under 312 and 365 nm excitation. rsc.org This dual-wavelength emission opens possibilities for developing advanced, bio-friendly fluorescent probes and other functional materials. rsc.org
Interactive Table: Fluorescence Properties of OCP with Terephthalate Derivatives
| Incorporated Ion | Excitation Wavelength (nm) | Emission Color/Wavelength | Key Structural Finding |
| 1,4-phenylenediacetate | 254 | Blue (286 nm) | Elongated ion structure in interlayer rsc.org |
| 4-(carboxymethyl)benzoate | 254 | Pink | Relaxed ion structure in interlayer rsc.org |
| 4-(carboxymethyl)benzoate | 312, 365 | Blue | Relaxed ion structure in interlayer rsc.org |
Viii. Advanced Analytical Methodologies for Calcium Octanoate Research
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within calcium octanoate (B1194180). Infrared (IR) spectroscopy, in particular, is a rapid and powerful tool for identifying the characteristic functional groups and confirming the formation of the metal salt from its corresponding fatty acid. mdpi.comnist.gov The transition from the carboxylic acid to the carboxylate salt is clearly observable through distinct shifts in the vibrational frequencies of the carboxyl group. researchgate.net
Key research findings from Fourier Transform Infrared (FTIR) spectroscopy reveal specific absorption bands that act as a fingerprint for calcium octanoate. The most significant of these are the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), which replace the characteristic carbonyl (C=O) stretch of the parent octanoic acid. mdpi.comresearchgate.net
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Asymmetric C-H Stretching | ~2955 | Associated with the methyl (CH₃) group of the alkyl chain. |
| Asymmetric C-H Stretching | ~2918 | Associated with the methylene (B1212753) (CH₂) groups of the alkyl chain. |
| Symmetric C-H Stretching | ~2851 | Associated with the methylene (CH₂) groups of the alkyl chain. |
| Asymmetric Carboxylate Stretching (νₐₛCOO⁻) | ~1578 | Strong absorption indicating the formation of the carboxylate salt. researchgate.net |
This table is generated based on data reported in spectroscopic studies of calcium carboxylates. mdpi.comresearchgate.net
Diffraction Techniques
X-ray Diffraction (XRD) is a primary technique for analyzing the solid-state structure of crystalline materials like this compound. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, XRD provides information on the unit cell dimensions, crystal system, and the arrangement of atoms. scirp.orgnanoscalereports.com
For metal carboxylates, XRD studies have shown that these compounds often adopt highly ordered, layered structures. researchgate.netrsc.org Research on solid calcium carboxylates reveals they typically form lamellar, bilayer structures. rsc.orgresearchgate.net In this arrangement, planes of calcium ions are coordinated to the carboxylate groups of the octanoate anions. rsc.orgresearchgate.net The octanoate alkyl chains then extend outwards, creating a bilayer. This ordered packing is driven by both the ionic interactions between the calcium and carboxylate groups and the van der Waals interactions between the hydrocarbon chains. researchgate.net X-ray powder diffraction (XRPD) is particularly useful for this analysis, especially when large single crystals are not available. mdpi.com
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ebatco.comtainstruments.com TGA can determine the temperatures at which the compound decomposes and can also quantify the presence of coordinated water molecules by identifying mass loss at lower temperatures. researchgate.netebatco.com For instance, TGA studies on various calcium carboxylates have been used to ascertain whether they exist in an anhydrous or hydrated form. rsc.orgresearchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions, such as melting points. researchgate.net For this compound, DSC can pinpoint the temperature of its melting or decomposition, providing critical data on its thermal stability. researchgate.net
Solution-Based Characterization Methods
Understanding the behavior of this compound in aqueous environments, including its formation via precipitation and its interactions with other dissolved species, requires a suite of solution-based analytical techniques. psu.edu
Turbidity Measurements for Precipitation Studies
Turbidity measurements are a straightforward optical method used to monitor the onset and extent of precipitation in a solution. The technique measures the loss of transparency in a solution due to the formation of suspended solid particles. nih.govu-szeged.hu
In the context of this compound, turbidimetry is used to study its precipitation from aqueous solutions, typically by mixing a source of calcium ions (e.g., calcium nitrate) with a solution of sodium octanoate. rsc.orgresearchgate.net Research findings show a marked dependence on the alkyl chain length of the carboxylate. researchgate.netnih.gov Specifically, in a solution containing 1.0 mM of calcium ions, the addition of sodium octanoate results in very little interaction and no significant precipitation. rsc.orgresearchgate.net This is in stark contrast to longer-chain carboxylates like sodium decanoate (B1226879) or sodium dodecanoate (B1226587), which readily precipitate under the same conditions. researchgate.netresearchgate.net This indicates that the hydrophobic interactions of the longer alkyl chains are a critical driving force for precipitation, a factor that is less significant for the eight-carbon chain of octanoate. researchgate.net
Electrical Conductivity Measurements for Solution Interactions
Table 2: Summary of Findings from Solution-Based Studies of Calcium(II) and Sodium Octanoate Interaction (1.0 mM Ca²⁺)
| Analytical Method | Observation | Interpretation |
|---|---|---|
| Turbidity | No significant increase in turbidity. rsc.orgresearchgate.net | Lack of precipitation of this compound. rsc.orgresearchgate.net |
| Electrical Conductivity | Progressive, linear increase in conductivity with added sodium octanoate. researchgate.net | No evidence of significant aggregation or complex formation; ions remain largely free in solution. researchgate.net |
This table summarizes research findings from a multi-technique study on the interaction of calcium ions with various sodium carboxylates. researchgate.netrsc.orgresearchgate.netnih.gov
Potentiometric Measurements in Aqueous Systems
Potentiometry, utilizing ion-selective electrodes (ISEs), allows for the direct measurement of the activity (approximating concentration in dilute solutions) of specific free ions in a system. uc.pt For the study of this compound formation, a calcium-selective electrode can be used to monitor the concentration of free Ca²⁺ ions as a solution of sodium octanoate is added. researchgate.netnih.gov
In aqueous systems containing 1.0 mM calcium ions, potentiometric titrations with sodium octanoate show no significant drop in the concentration of free Ca²⁺. researchgate.netnih.gov This provides direct evidence that the calcium and octanoate ions are not combining to form a significant amount of insoluble this compound precipitate. nih.govuc.pt This result, consistent with turbidity and conductivity data, confirms that under these specific conditions, the interaction between calcium and octanoate ions is weak. researchgate.netuc.pt
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone in the chemical characterization of this compound, ensuring the stoichiometric integrity of the compound. These methods provide quantitative data on the elemental constituents, which can be compared against theoretical values derived from its chemical formula, C₁₆H₃₀CaO₄. nih.gov The primary goal is to confirm the correct ratio of the calcium cation to the octanoate anions.
A combination of analytical techniques is often employed for a comprehensive compositional verification.
Analysis of Calcium Content: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for quantifying the calcium content. thermofisher.com The method involves introducing the sample, typically after acid digestion, into an argon plasma which excites the calcium atoms. science.govnih.gov As the atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of calcium in the sample, allowing for precise quantification. thermofisher.com An alternative, classical method is complexometric titration, where the calcium ion content can be determined by titrating the sample with a chelating agent like EDTA under specific pH conditions. google.commetrohm.com
Analysis of Carbon and Hydrogen: The organic portion of the salt, the octanoate ligand, is analyzed for its carbon and hydrogen content using combustion analysis. azom.com In this method, a sample is combusted at high temperatures in a pure oxygen atmosphere. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These combustion gases are then detected, typically by infrared cells, allowing for the precise calculation of the original carbon and hydrogen mass percentages in the sample. azom.com
Research on similar long-chain calcium carboxylates has demonstrated the utility of this dual approach. In a study on calcium decanoate and dodecanoate, elemental analysis for carbon and hydrogen was performed and the results were compared to the expected theoretical values. psu.eduresearchgate.netresearchgate.net Such comparisons are critical for confirming the purity of the synthesized salt and for detecting the presence of impurities or coordinated solvent molecules, such as water (hydrates). psu.eduresearchgate.net
Below is a data table illustrating the theoretical elemental composition of anhydrous this compound compared with hypothetical experimental results that would be sought in a laboratory analysis.
Table 1: Elemental Composition Data for this compound (C₁₆H₃₀CaO₄) This table is for illustrative purposes and data is based on theoretical calculations.
| Element | Symbol | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|---|
| Calcium | Ca | 12.28% | 12.25% |
| Carbon | C | 58.86% | 58.79% |
| Hydrogen | H | 9.26% | 9.31% |
| Oxygen | O | 19.60% | 19.65% |
Chromatographic Techniques (e.g., Size Exclusion Chromatography for Polymer Analysis)
Chromatography is a powerful class of techniques used to separate, identify, and quantify components in a mixture. For this compound, various chromatographic methods are relevant, from direct analysis of the octanoate moiety to the characterization of polymers with which it may be formulated.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like this compound. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. lubrizol.com For analyzing the octanoate anion, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added. lubrizol.com In some cases, derivatization of the fatty acid is performed to attach a chromophore, enhancing its detection by UV-Vis spectrophotometers. researchgate.net For instance, a study on undecylenates used derivatization with 4'-nitrophenacyl bromide to improve detection at 265 nm. researchgate.net
Gas Chromatography (GC) , typically coupled with a mass spectrometer (GC-MS), is another key technique, particularly for the analysis of the volatile octanoate component after its release from the salt and conversion to a more volatile form (esterification). science.govgoogle.com This method offers high sensitivity and specificity for identifying and quantifying the fatty acid. google.com
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is indispensable when this compound is used as an additive in polymeric materials. SEC separates molecules based on their hydrodynamic volume in solution. thermofisher.comresearchgate.net It is the primary method for determining the molecular weight distribution (MWD) of polymers. researchgate.net While this compound itself is too small to be analyzed effectively by SEC, the technique is crucial for characterizing the polymer matrix in which it is dispersed. This is important because the properties of the polymer, such as its molecular weight and branching, can significantly influence the performance of the final product. finechem-mirea.ru
The analysis of certain polymers, such as cationic polymers, by SEC can be challenging due to interactions between the polymer and the stationary phase material. researchgate.net These interactions can be suppressed by using a mobile phase with a high salt content or by using specially modified columns. researchgate.net Modern SEC systems often employ multiple detectors, including refractive index (RI), viscometry, and multi-angle laser light scattering (MALLS), to provide comprehensive information about the polymer's molecular weight, size, and conformation in solution. researchgate.netresearchgate.net
Table 2: Example Chromatographic Methods for Analysis This table summarizes typical conditions and applications relevant to this compound analysis.
| Technique | Analyte | Typical Column | Common Mobile Phase / Conditions | Detector | Primary Application |
|---|---|---|---|---|---|
| Reverse-Phase HPLC | Octanoate anion | C8 or C18 | Acetonitrile / Water / Acid (e.g., Phosphoric) lubrizol.com | UV-Vis, MS | Quantification of the octanoate component. |
| GC-MS | Octanoate (as ester derivative) | Capillary column (e.g., DB-5ms) | Temperature-programmed oven, Helium carrier gas | Mass Spectrometer | Identification and quantification of fatty acid profile. science.govgoogle.com |
| Size Exclusion Chromatography (SEC) | Polymer Matrix | Porous gel (e.g., polymethacrylate-based) researchgate.net | Solvent appropriate for polymer (e.g., THF, water with salts) metrohm.comresearchgate.net | RI, MALLS, Viscometer researchgate.netresearchgate.net | Determination of polymer molecular weight distribution. researchgate.netfinechem-mirea.ru |
Compound Reference Table
Ix. Future Directions and Emerging Research Avenues for Calcium Octanoate
Innovations in Green and Sustainable Synthesis Routes
The traditional synthesis of metal carboxylates often involves multiple steps and the use of non-ideal reagents. patsnap.com Emerging research is focused on developing greener, more sustainable synthesis routes for calcium octanoate (B1194180) that are characterized by higher efficiency, reduced waste, and the use of environmentally benign materials.
A promising approach involves the direct reaction of n-octanoic acid with a calcium source like calcium carbonate in an aqueous medium. patsnap.comgoogle.com This method circumvents the need for intermediate sodium salt formation, simplifying the process and reducing the variety of raw materials. patsnap.com Research has demonstrated the feasibility of this route, with variations in reaction conditions significantly impacting the yield.
| Reactant Molar Ratio (n-octanoic acid:calcium carbonate) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 1:0.7 | 80 | 5 | 77.1 | google.com |
| 1:1.5 | 120 | 1 | 89.3 | google.com |
| 1:1.3 | 120 | 3 | 83.7 | google.com |
| 1:1 | 200 | 5 | 98.2 | patsnap.com |
| Interactive Table 1: Synthesis yields of calcium n-octanoate under various green reaction conditions. |
Future research in this area will likely focus on optimizing these direct synthesis methods by exploring the use of biocatalysts or alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and temperatures. Furthermore, inspiration can be drawn from the green synthesis of other calcium-based nanoparticles, which utilize plant extracts as reducing and stabilizing agents. mdpi.comijrpr.com Investigating the use of bio-derived solvents and reactants, such as those sourced from waste oyster shells, could lead to fully sustainable and cost-effective production pathways for calcium octanoate. mdpi.com
Application of Advanced Characterization Techniques for Nanostructural Elucidation
A detailed understanding of the solid-state structure and morphology of this compound is crucial for optimizing its performance in various applications. While basic characterization has been performed, the application of advanced techniques to elucidate its nanostructural features remains a fertile ground for research. Metal alkanoates can act as nanoreactors or matrices for the synthesis of various nanoparticles, forming unique composite structures. researchgate.net
Advanced characterization techniques could provide unprecedented insight into the structure-property relationships of this compound and its composites.
| Technique | Abbreviation | Potential Information Gained for this compound |
| Scanning Electron Microscopy | SEM | Analysis of surface topography, particle size, and dispersion in composites. researchgate.net |
| Transmission Electron Microscopy | TEM | High-resolution imaging of internal structure, crystal lattice, and nanoparticle morphology within a this compound matrix. researchgate.net |
| Small-Angle X-ray Scattering | SAXS | Characterization of nanoscale structural features, such as particle size and shape distribution in glassy composites. bohrium.com |
| Raman Spectroscopy | - | Identification of polymorphic forms, study of molecular vibrations, and analysis of intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net |
| Interactive Table 2: Advanced characterization techniques for nanostructural analysis. |
Future studies will likely employ these techniques to investigate how synthesis conditions affect the crystallinity and morphology of this compound. For instance, SAXS and TEM could be used to study the self-assembly of this compound in different solvents or its role as a template for creating nanostructured hybrid materials. In-situ characterization during catalytic processes could also reveal dynamic changes in its structure.
Deeper Mechanistic Elucidation of Complex Catalytic Pathways
This compound is known to act as a catalyst in polymerization reactions, such as for butadiene and styrene (B11656). chemelynesppecialities.com However, compared to other metal octoates like stannous octoate or zinc octanoate, the mechanistic details of its catalytic activity are less understood. researchgate.netresearchgate.net Future research must focus on a deeper mechanistic elucidation of the catalytic pathways involving this compound.
Research on related catalyst systems provides a roadmap for these investigations. For example, studies on calcium-BINOL phosphate (B84403) complexes in asymmetric hydrocyanation have successfully used Density Functional Theory (DFT) calculations to propose a full catalytic cycle, identifying key intermediates and the rate-limiting step. beilstein-journals.org Similar computational and experimental approaches could be applied to this compound-catalyzed polymerization. Key research questions to address include:
The nature of the active catalytic species.
The coordination of the monomer to the calcium center.
The mechanism of chain initiation and propagation (e.g., coordination-insertion).
The role of co-catalysts or initiators.
By combining kinetic studies, spectroscopic analysis of intermediates, and computational modeling, a comprehensive picture of how this compound facilitates chemical transformations can be developed. This understanding is critical for designing more efficient and selective catalytic systems based on this earth-abundant metal. beilstein-journals.org
Comprehensive Understanding of Biochemical Roles and Intermolecular Interactions
The biochemical roles of this compound are an emerging area of interest. As a salt of octanoic acid, a medium-chain fatty acid, it has potential applications in biological systems. foodb.ca It has been noted for its use as an emulsifier, stabilizer, and as a component in specialized supplements for calcium delivery in lipid-based systems. ytzhaoyibio.commubychem.com
Future research should aim to build a comprehensive understanding of its behavior at a molecular level. Advanced mechanistic studies, similar to those performed on calcium-dependent MRI contrast agents, could reveal how the binding of the calcium ion influences the molecule's conformation and its interaction with its environment. northwestern.edu Such studies have shown that calcium binding can dramatically alter the accessibility of a molecule to surrounding water, a principle that could be highly relevant to the emulsifying properties of this compound. northwestern.edu
Key research avenues include:
Studying the self-assembly of this compound at oil-water interfaces to understand its role as an emulsifier.
Investigating its interaction with biological membranes and lipid bilayers.
Exploring its potential role in modulating viral infectivity, moving beyond traditional observations to mechanistic studies of intermolecular interactions with viral components. caringsunshine.com
This fundamental knowledge could pave the way for designing more effective emulsification systems for food and pharmaceutical applications and clarifying its biochemical activities.
Development and Exploration of Novel Functional Derivatives and Hybrid Materials
One of the most exciting future directions for this compound research is in the development of novel functional materials. Metal alkanoates have been successfully used as thermotropic ionic liquid crystal matrices for the chemical synthesis of advanced nanoparticles, creating stable, glassy nanocomposites. researchgate.net
Research on cadmium and cobalt octanoates has demonstrated the synthesis of semiconductor (CdS, CdSe/ZnS), metal (Au, Ag), and core/shell (Au/CdS, Au/CdSe) nanoparticles within the alkanoate mesophase. researchgate.netbohrium.com This approach could be extended to this compound, leveraging its properties to create novel hybrid materials.
| Matrix | Embedded Nanoparticles | Potential Application Area | Reference |
| Cadmium Octanoate | CdS, Au, Ag, Au/CdS | Nanocomposites | researchgate.net |
| Cadmium Octanoate | CdSe/ZnS, Au/CdSe | Nonlinear Optics | bohrium.com |
| This compound (Proposed) | Titanium Dioxide (TiO₂), Zinc Oxide (ZnO) | Photocatalysis, UV-protection | |
| This compound (Proposed) | Silver (Ag), Gold (Au) | Antimicrobial coatings, Plasmonics | |
| Interactive Table 3: Existing and proposed hybrid materials based on metal octanoates. |
Future work could focus on:
Using this compound as a nanoreactor for the in-situ synthesis of a wide range of nanoparticles, controlling their size and distribution.
Developing functional derivatives by modifying the octanoate ligand to introduce new functionalities or to improve properties like thermal stability or solubility.
Creating hybrid organic-inorganic materials by combining this compound with polymers like chitosan, potentially catalyzed by the calcium salt itself, for biomedical applications. researchgate.net
The exploration of these novel materials could lead to applications in fields ranging from catalysis and nonlinear optics to advanced coatings and biomedical devices.
Q & A
Basic: How is calcium octanoate synthesized and characterized for research applications?
Methodological Answer:
this compound is synthesized via neutralization reactions between calcium hydroxide (or calcium oxide) and octanoic acid in a solvent medium. Characterization typically involves:
- Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutylation) to enhance sensitivity for detecting low-concentration octanoate .
- Structural validation using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy to confirm esterification and calcium coordination .
- Purity assessment via elemental analysis and quantification of residual solvents using high-performance liquid chromatography (HPLC) .
Basic: What are the solubility and stability properties of this compound in experimental systems?
Methodological Answer:
this compound is insoluble in water, requiring organic solvents (e.g., chloroform, hexane) for dissolution in vitro. Stability considerations include:
- pH-dependent degradation : Avoid strongly acidic/basic conditions to prevent hydrolysis of the octanoate moiety.
- Thermal stability : Use inert atmospheres (N₂/Ar) during high-temperature experiments to prevent oxidation .
- Storage : Store in anhydrous, light-protected containers at 4°C to minimize moisture absorption and photodegradation .
Advanced: How can tracer methodologies using ¹³C-labeled this compound be applied in hepatic oxidation studies?
Methodological Answer:
¹³C-labeled this compound is used to trace fatty acid β-oxidation (FAO) in liver models:
- Study design : Administer oral ¹³C₄-octanoate and measure ¹³CO₂ enrichment in breath samples to quantify FAO rates (Fig. 5.1–5.6, ).
- Data interpretation : Correlate oxidation rates with markers of liver health (e.g., steatosis, fibrosis) (Fig. 5.3–5.5) .
- Confounding factors : Account for endogenous lipogenesis from glucose, which introduces unlabeled octanoate and skews enrichment accuracy (deviation up to −28.5% in mixed-nutrient protocols) .
Advanced: What GC-MS optimizations improve sensitivity for this compound detection in plasma?
Methodological Answer:
Key optimizations include:
- Derivatization : Use transesterification with isobutanol (vs. methanol) to reduce analyte volatility and improve signal-to-noise ratios. Isobutyl esters yield higher-abundance mass fragments (e.g., m/z 127.1, 145.1) for selective ion monitoring (SIM) .
- Lower detection limits : Isobutylation achieves a lower limit of quantification (LLOQ) of 0.43 μM, a 20-fold improvement over methylation .
- Sample preparation : Direct derivatization in plasma minimizes contamination risks and enhances reproducibility .
Advanced: How do experimental models address the membrane transport dynamics of this compound?
Methodological Answer:
In perfused rat liver models:
- Tracer injection : Co-inject [1-¹⁴C]-octanoate with [³H]-water and [¹³¹I]-albumin to track distribution across extracellular, membrane, and cytosolic compartments .
- Kinetic modeling : Use normalized dilution curves to quantify rapid membrane distribution (seconds) vs. slow cytosolic transfer (minutes). Parabolic concentration dependence suggests octanoate alters membrane properties at high concentrations .
- Metabolic limitations : Slow cytosolic transfer rate-limits β-oxidation, necessitating dose-response experiments to identify saturation thresholds .
Advanced: How do enzymatic interactions influence this compound metabolism in microbial systems?
Methodological Answer:
In E. coli and Pseudomonas putida models:
- Acyl-CoA synthetase activity : Mutagenesis of FadD (e.g., AMP exit channel modifications) enhances octanoate activation rates, improving growth on octanoate as a sole carbon source .
- Metabolic flux analysis (MFA) : Use ¹³C metabolic flux analysis or constraint-based models (iJN1411) to predict octanoate uptake rates, polyhydroxyalkanoate (PHA) production, and growth yields .
- Substrate competition : High octanoate solubility increases background noise in enzymatic assays; use decanoate/oleate controls to validate specificity .
Advanced: What experimental variables affect octanoate enrichment discrepancies in isotope protocols?
Methodological Answer:
Key variables include:
- Dietary interference : Mixed-nutrient intake (carbohydrates/proteins) triggers lipogenesis, introducing unlabeled octanoate and causing enrichment deviations (e.g., −28.5% vs. MCT-only protocols) .
- Priming dose adjustments : Optimize priming doses in stable isotope infusions to accelerate steady-state attainment (120–180 mins) and reduce pre-steady-state variability .
- Analytical validation : Cross-validate plasma enrichment data with breath ¹³CO₂ measurements to confirm hepatic vs. systemic oxidation contributions .
Basic: What safety protocols are required for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of particulate matter.
- Waste disposal : Collect solid/liquid waste in sealed containers for incineration, as combustion byproducts include CO/CO₂ .
Advanced: How is flux balance analysis (FBA) applied to study this compound metabolism in synthetic biology?
Methodological Answer:
- Model constraints : Input experimental flux rates (mmol·g CDW⁻¹·h⁻¹) for octanoate uptake, growth, and product synthesis (e.g., PHA) .
- Predictive validation : Compare FBA-predicted vs. observed octanoate consumption rates (NRMSE <0.25 indicates high accuracy) .
- Knockout simulations : Use FBA to identify gene knockouts (e.g., phaZ) that enhance octanoate-to-product conversion yields .
Advanced: What are the implications of this compound’s membrane interactions in drug delivery systems?
Methodological Answer:
- Lipid bilayer integration : Rapid octanoate transfer from albumin to membrane phospholipids (seconds) suggests utility in nanoparticle drug carriers for hepatic targeting .
- Concentration thresholds : Parabolic distribution curves indicate optimal octanoate concentrations (e.g., 0.5–1 mM) to avoid membrane destabilization .
- Cytosolic delivery : Slow cytosolic transfer rates (minutes) necessitate co-administration with permeabilizing agents (e.g., cyclodextrins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
